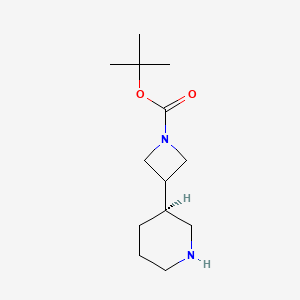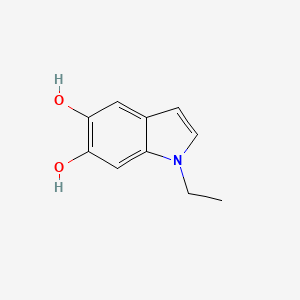
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, ethoxy, oxoethyl, and methoxy groups. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to enzymes and receptors, modulating their activity. The ethoxy and oxoethyl groups contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with a hydrazino group instead of an ethoxy group.
Uniqueness
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of both ethoxy and methoxy groups provides distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C15H27NO5 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO5/c1-6-20-12(17)11-15(19-5)7-9-16(10-8-15)13(18)21-14(2,3)4/h6-11H2,1-5H3 |
Clé InChI |
PRWQPWCDGNNNMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)


![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)

![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)

![(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)


![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
